Tautomeric State: Dioxo vs. Enol Form Preference in Non-Polar Solvents
In non-polar solvents, glutaconic anhydride exists predominantly as the dioxo-tautomer . This contrasts with other cyclic anhydrides that may exhibit significant enol content, which can affect their reactivity profile and stability. The defined tautomeric state is a key differentiator for predictable synthetic outcomes.
| Evidence Dimension | Tautomeric Preference |
|---|---|
| Target Compound Data | Predominantly dioxo-tautomer in non-polar solvents |
| Comparator Or Baseline | Other cyclic anhydrides (e.g., succinic anhydride) with calculated enol content [1] |
| Quantified Difference | Qualitative: Predominant dioxo form vs. negligible/undetectable enol form for baseline |
| Conditions | Non-polar solvents |
Why This Matters
The defined tautomeric state ensures predictable reactivity as a dienophile, a critical requirement for the rational design and execution of complex syntheses.
- [1] Baidu Scholar. (n.d.). Observable Enols of Anhydrides: Claimed Literature Systems, Calculations, and Predictions. View Source
